molecular formula C8H12O2 B8676558 (2-Methyl-5-furanyl)propanol

(2-Methyl-5-furanyl)propanol

Cat. No. B8676558
M. Wt: 140.18 g/mol
InChI Key: QJZOGCHVKZBUBM-UHFFFAOYSA-N
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Patent
US05550258

Procedure details

Under an atmosphere of nitrogen, 10 ml of tetrahydrofuran and 10 mg of iodine were mixed with 3.974 g of magnesium flakes. With stirring, 3 ml of a solution prepared by dissolving 22.28 g of ethyl bromide in 25 ml of tetrahydrofuran was added dropwise to the mixture. The residual tetrahydrofuran solution of ethyl bromide was added dropwise to the reaction vessel placed in a water bath over one hour. After stirring for thirty minutes, a solution prepared by dissolving 15 g of 5-methyl-2-furaldehyde in 5 ml of tetrahydrofuran was added dropwise to the reaction solution over five minutes under ice-water cooling. After one hour, the reaction solution was added to a cooled 10% ammonium chloride solution and stirred for five minutes. The mixed solution was extracted twice with diethyl ether. The combined ether layer was washed twice with a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. After removal of the solvent under reduced pressure, the residue was distilled, and a distillate fraction of 95° to 98° C. at 22 mmHg was collected to yield 28.977 g of 1-(5-methyl-2-furyl)propanol. Yield 91%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.974 g
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
22.28 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Br)[CH3:3].[CH3:5][C:6]1[O:10][C:9]([CH:11]=[O:12])=[CH:8][CH:7]=1.[Cl-].[NH4+]>O1CCCC1.II>[CH3:5][C:6]1[O:10][C:9]([CH:11]([OH:12])[CH2:2][CH3:3])=[CH:8][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.974 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mg
Type
catalyst
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
3 mL
Type
reactant
Smiles
Step Four
Name
Quantity
22.28 g
Type
reactant
Smiles
C(C)Br
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
15 g
Type
reactant
Smiles
CC1=CC=C(O1)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the mixture
STIRRING
Type
STIRRING
Details
After stirring for thirty minutes
CUSTOM
Type
CUSTOM
Details
a solution prepared
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction solution over five minutes under ice-water cooling
Duration
5 min
WAIT
Type
WAIT
Details
After one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for five minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The mixed solution was extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined ether layer was washed twice with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
DISTILLATION
Type
DISTILLATION
Details
a distillate fraction of 95° to 98° C. at 22 mmHg was collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(O1)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.977 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 151.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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